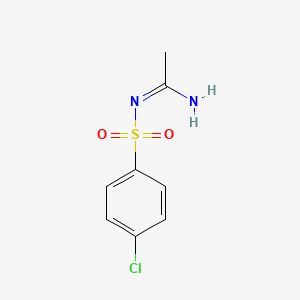
N'-(4-chlorophenyl)sulfonylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)sulfonylethanimidamide, also known as CSE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized using a specific method, and its mechanism of action and biochemical effects have been investigated in detail. In
Mécanisme D'action
The mechanism of action of N'-(4-chlorophenyl)sulfonylethanimidamide is not fully understood, but it is believed to involve the modulation of certain signaling pathways in the brain and immune system. N'-(4-chlorophenyl)sulfonylethanimidamide has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cell death, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
N'-(4-chlorophenyl)sulfonylethanimidamide has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain, the reduction of oxidative stress, and the inhibition of inflammatory signaling pathways. These effects may be responsible for the observed neuroprotective and anti-inflammatory effects of N'-(4-chlorophenyl)sulfonylethanimidamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(4-chlorophenyl)sulfonylethanimidamide is its high purity and stability, which makes it ideal for use in laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of N'-(4-chlorophenyl)sulfonylethanimidamide and its potential side effects.
Orientations Futures
There are numerous future directions for research involving N'-(4-chlorophenyl)sulfonylethanimidamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases and other conditions characterized by inflammation and oxidative stress. Additionally, more research is needed to fully understand the mechanism of action of N'-(4-chlorophenyl)sulfonylethanimidamide and to identify potential side effects and toxicity. Finally, the development of new synthesis methods and modifications of the N'-(4-chlorophenyl)sulfonylethanimidamide molecule may lead to improved potency and selectivity for specific applications.
Méthodes De Synthèse
The synthesis of N'-(4-chlorophenyl)sulfonylethanimidamide involves the reaction of 4-chlorobenzenesulfonyl chloride and ethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through an intermediate, which is then treated with hydrochloric acid to yield the final product. This method has been optimized for high yield and purity and has been used in numerous studies involving N'-(4-chlorophenyl)sulfonylethanimidamide.
Applications De Recherche Scientifique
N'-(4-chlorophenyl)sulfonylethanimidamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. N'-(4-chlorophenyl)sulfonylethanimidamide has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation in animal models of arthritis and other inflammatory conditions.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)sulfonylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-6(10)11-14(12,13)8-4-2-7(9)3-5-8/h2-5H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCIMQJUPIAIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/S(=O)(=O)C1=CC=C(C=C1)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chlorophenyl)sulfonylethanimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)
![2-[Bromo(difluoro)methyl]-5-nitro-1H-benzimidazole](/img/structure/B2497744.png)
![Ethyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate](/img/structure/B2497747.png)
![2-Cyclopropyl-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2497748.png)
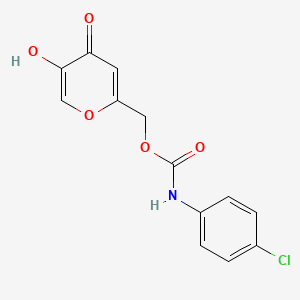
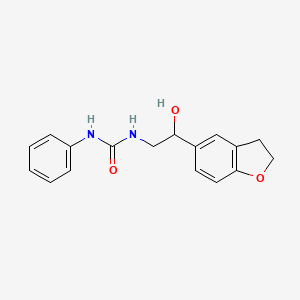
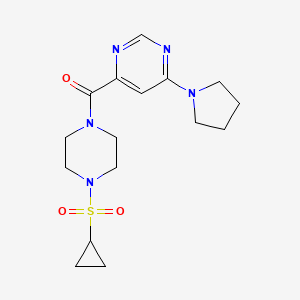
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)
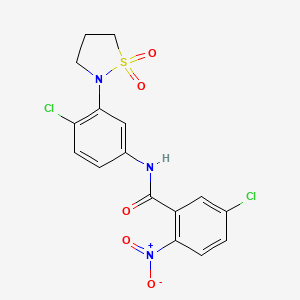
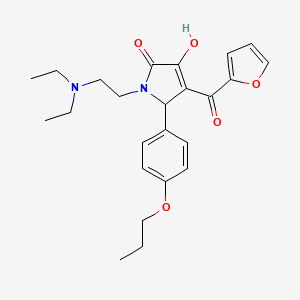
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)
